tert-Butyl 2-(aminooxy)acetate

Overview

Description

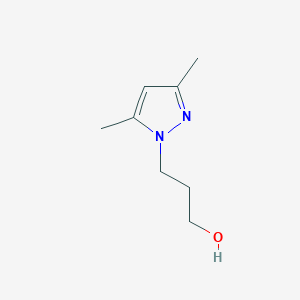

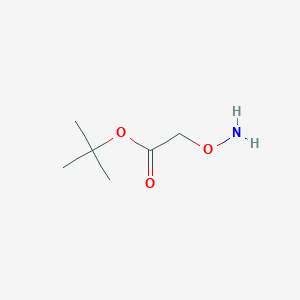

Tert-Butyl 2-(aminooxy)acetate, also known as TBAOA, is an organic compound composed of an acetate group and an aminooxy group. It is a colorless liquid that is soluble in water and has a wide range of applications in the fields of chemistry and biochemistry. TBAOA is used in many synthetic processes, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis of Atorvastatin

An efficient synthesis of tert-butyl 2-(aminooxy)acetate was developed as a key chiral chain precursor for Atorvastatin, a widely used cholesterol-lowering drug. This synthesis, starting from commercially available materials, has potential for scale-up to produce Atorvastatin calcium on an industrial scale (Vempala, Reddy Narra, Dasgupta, & Shree, 2022).

Improved Chiron Synthesis

A practical synthesis of this compound has been developed for supplying the key chiral side-chain of Atorvastatin. This process includes the Blaise reaction and Raney Ni catalyzed hydrogenation as key steps, offering an improved route for atorvastatin synthesis (Xiong, Li, Chen, Wenxue, & Chen, 2014).

Alkylation of Acetates

Iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols using this compound provided a convenient method to synthesize carboxylates, crucial in organic and industrial chemistry. This represents the first report of alkylation of acetates using alcohols as alkylating agents (Iuchi, Obora, & Ishii, 2010).

Synthesis of Peptidomimetics

Aminooxy peptoids, potential peptidomimetics, were synthesized using Ns-protected N-substituted aminooxyacetate tert-butyl esters as a monomer. This stepwise monomer assembly demonstrated the versatility of this compound in synthesizing novel peptidomimetics (Shin & Park, 2002).

Synthesis of Nitrogen Heterocycles

(tert-Butyl-NNO-azoxy)acetonitrile, a precursor for various nitrogen heterocycles, can be synthesized using this compound. This synthesis provides a new strategy for tetrazole 1-oxide ring construction, illustrating the compound's utility in heterocyclic chemistry (Klenov et al., 2016).

NMR Tagging in Protein Research

O-tert-Butyltyrosine, an unnatural amino acid derived from this compound, serves as an excellent NMR tag in protein research. This has enabled significant advancements in observing high-molecular-weight systems and measuring ligand binding affinities in proteins (Chen et al., 2015).

Synthesis of Unnatural Amino Acids

Novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives were synthesized and transformed into various N-isoindolinyl-1,2,3-triazolylalanine derivatives, showcasing the role of this compound in the synthesis of unnatural amino acids (Patil & Luzzio, 2017).

Antioxidant Research

The electrochemical oxidation of antioxidants such as tert-butylhydroquinone (BHQ) was investigated, where this compound played a role in understanding the electrochemical behavior of synthetic antioxidants (Michalkiewicz, Mechanik, & Malyszko, 2004).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-(aminooxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with aminooxyacetate, which is known to inhibit aminotransferases. This inhibition affects the transamination process, which is crucial for amino acid metabolism. The compound also interacts with other biomolecules, such as nucleotides and cofactors, influencing various biochemical pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it can inhibit aminotransferases by binding to their active sites, preventing the conversion of amino acids. This inhibition can result in altered metabolic flux and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, such as aminotransferases and dehydrogenases. The compound can affect metabolic flux by inhibiting or activating these enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

tert-butyl 2-aminooxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGKTHZWIGRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512943 | |

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56834-02-7 | |

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)